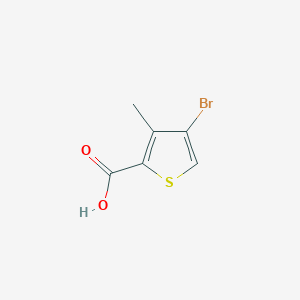

4-Bromo-3-methylthiophenecarboxylic acid

描述

Contextual Significance within Thiophene (B33073) Chemistry and Halogenated Heterocycles

Thiophene and its derivatives are a prominent class of heterocyclic compounds that hold a significant position in medicinal chemistry and materials science. nih.govclinicalresearchnewsonline.com The thiophene ring is considered a "privileged pharmacophore," meaning its structure is frequently found in biologically active compounds and approved drugs. nih.govrsc.org Thiophenes are known to possess a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govcognizancejournal.com The sulfur atom in the thiophene ring can enhance a molecule's interaction with biological targets, and the ring system itself serves as a versatile scaffold for chemical modifications. nih.gov

Halogenated heterocycles, compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms (like bromine), are crucial in modern organic chemistry. nbinno.com The inclusion of a halogen atom can significantly alter a molecule's physical and chemical properties. researchgate.net In medicinal chemistry, halogenation can increase a compound's ability to cross cell membranes, reduce its metabolic degradation, and enhance its binding to specific biological targets. nbinno.comresearchgate.net

4-Bromo-3-methyl-2-thiophenecarboxylic acid is situated at the intersection of these two important classes of compounds. Its thiophene core provides a proven biological scaffold, while the bromine atom offers the synthetic versatility and potential for enhanced pharmacological activity characteristic of halogenated compounds. cymitquimica.comnbinno.com

Foundational Role as a Key Synthetic Intermediate for Complex Molecular Architectures

A key value of 4-Bromo-3-methyl-2-thiophenecarboxylic acid lies in its utility as a versatile building block for creating more complex molecules. cymitquimica.com The different functional groups attached to the thiophene ring each provide a reactive site for further chemical transformations.

The carboxylic acid group is reactive and can readily undergo reactions such as esterification and amidation, allowing for the attachment of various other molecular fragments. cymitquimica.com The bromine substituent is also a highly useful functional group. It can participate in a variety of reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. cymitquimica.comnbinno.com

This multi-functional nature makes 4-Bromo-3-methyl-2-thiophenecarboxylic acid a valuable intermediate in the synthesis of new compounds for the pharmaceutical and agrochemical industries. cymitquimica.com A notable application is its use as a key building block for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The precursor to its acid chloride form, 4-bromo-3-methyl-2-thiophenecarboxylic acid, is essential for assembling the final insecticide products, which have shown selective activity against agricultural pests like aphids, mites, and whiteflies. beilstein-journals.org The development of efficient synthetic routes to this compound has been crucial for the potential commercialization of these new insecticides. beilstein-journals.org Its structural features also suggest potential applications in the development of novel therapeutic agents. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVDPNVBUMLEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373723 | |

| Record name | 4-Bromo-3-methylthiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265652-39-9 | |

| Record name | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methylthiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development

Direct Synthetic Pathways to 4-Bromo-3-methylthiophenecarboxylic Acid

Direct approaches to synthesizing the target compound often involve the strategic introduction of the bromo and carboxyl functional groups onto the 3-methylthiophene (B123197) core. These methods are prized for their efficiency and atom economy.

The synthesis of this compound can be initiated from 3-methylthiophene, which undergoes regioselective bromination. The methyl group at the 3-position directs electrophilic substitution to the adjacent C2 and C5 positions. To achieve bromination at the C4 position, a multi-step approach is often necessary, which may involve initial exhaustive bromination followed by selective debromination. For instance, 3-methylthiophene can be treated with excess bromine to yield 2,4,5-tribromo-3-methylthiophene. Subsequent reduction, for example with zinc dust, can selectively remove the bromine atoms at the more reactive α-positions (C2 and C5), yielding 4-bromo-3-methylthiophene. beilstein-journals.org The resulting 4-bromo-3-methylthiophene can then be carboxylated. This is typically achieved through metal-halogen exchange followed by quenching with carbon dioxide. For example, treatment with a strong base like n-butyllithium at low temperatures, followed by the addition of solid carbon dioxide (dry ice), introduces the carboxylic acid group at the 4-position, yielding the desired product.

Another approach involves the direct lithiation of thiophene (B33073) derivatives, followed by bromination. mdpi.com While this method provides a high degree of regioselectivity, it often requires carefully controlled reaction conditions to prevent side reactions.

Table 1: Comparison of Bromination Reagents for Thiophene Derivatives

| Reagent | Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid | Primarily α-position | 64% | beilstein-journals.org |

| Bromine (Br₂) | Acetic Acid, CHCl₃ | Can lead to polybromination | Variable | mdpi.com |

A key strategy for introducing the carboxylic acid functionality is through the formation of an organometallic intermediate, specifically a Grignard reagent. wikipedia.org Starting from a brominated precursor, such as 2,4-dibromo-3-methylthiophene (B6597321), a Grignard reagent can be formed. beilstein-journals.org This involves reacting the dibrominated thiophene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The more reactive bromine at the 2-position preferentially forms the Grignard reagent, 4-bromo-3-methyl-2-thienylmagnesium halide. This intermediate is then reacted with carbon dioxide (carbonation), followed by an acidic workup, to yield 4-bromo-3-methyl-2-thiophenecarboxylic acid. beilstein-journals.orgmit.edu This method is advantageous as it utilizes readily available starting materials and the Grignard reaction is a well-established and generally high-yielding transformation. alfredstate.edu

An alternative to Grignard-based carboxylation is the use of transition metal-catalyzed carbonylation reactions. researchgate.netethernet.edu.et This method involves the reaction of a halogenated thiophene derivative with carbon monoxide in the presence of a transition metal catalyst, typically palladium-based. beilstein-journals.org For instance, 2,4-dibromo-3-methylthiophene can undergo palladium-catalyzed carbonylation under carbon monoxide pressure. beilstein-journals.org This reaction introduces a carbonyl group, which upon hydrolysis yields the carboxylic acid. This technique offers an alternative route that can sometimes provide better yields or be more tolerant of certain functional groups compared to organometallic methods. researchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to the low-valent metal catalyst, followed by CO insertion and subsequent nucleophilic attack to generate the carboxylic acid derivative. researchgate.net

Multi-Step Conversions from Commercially Available Thiophene Derivatives

In cases where direct functionalization is challenging or leads to isomeric mixtures, multi-step synthetic sequences starting from readily available thiophene derivatives are employed. These routes offer greater control over regiochemistry.

A notable multi-step strategy involves a one-pot bromination/debromination procedure starting from 3-methylthiophene. beilstein-journals.org This approach first involves the exhaustive bromination of 3-methylthiophene to form 2,4,5-tribromo-3-methylthiophene. Without isolating this intermediate, a reducing agent such as zinc dust is added to the reaction mixture. This selectively removes the bromine atoms at the more reactive α-positions (C2 and C5), affording 2,4-dibromo-3-methylthiophene as a key intermediate. beilstein-journals.org This one-pot method is efficient as it avoids the isolation and purification of the tribrominated intermediate. The resulting 2,4-dibromo-3-methylthiophene can then be converted to the target carboxylic acid via methods described in section 2.1.2 or 2.1.3.

The synthesis of this compound can also be achieved through functional group interconversions on pre-functionalized thiophene rings. For example, starting with a commercially available compound like 3-methylthiophene-2-carboxylic acid, one could envision a sequence involving protection of the carboxylic acid, followed by regioselective bromination at the 4-position, and subsequent deprotection.

Another example involves the synthesis of related substituted thiophenes where functional groups are strategically introduced and then modified. For instance, a bromination reaction on a pre-existing substituted thiophene, such as 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been demonstrated using bromine in chloroform (B151607) and acetic acid. mdpi.com While not directly yielding the target molecule, this illustrates the principle of functionalizing an already substituted thiophene ring. Such strategies allow for the construction of complex thiophene derivatives by leveraging the directing effects of existing substituents to control the regioselectivity of subsequent reactions. jcu.edu.au

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The efficient and scalable synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid is critical for its application as a building block in various chemical industries, including the development of novel insecticides. beilstein-journals.org Research has focused on developing commercially viable manufacturing routes, which involves a detailed investigation into reaction conditions to maximize yield, purity, and cost-effectiveness. The primary challenge lies in the fact that neither the target carboxylic acid nor its immediate precursor, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, have been readily available on a commercial scale. beilstein-journals.org

Strategic development has led to the exploration of several synthetic pathways starting from commercially available 3-methylthiophene. beilstein-journals.org The optimization of these routes centers on two key transformations: the regioselective bromination of the thiophene ring and the subsequent introduction of the carboxylic acid functionality at the 2-position.

Key Synthetic Routes and Optimization

Two principal routes from 3-methylthiophene have been investigated to produce the target intermediate, 4-bromo-3-methylthiophene-2-carboxylic acid (19). beilstein-journals.org These routes differ primarily in their bromination strategy.

Route 1: Selective Bromination and Carboxylation: This approach involves the initial mono-bromination of 3-methylthiophene (4) to yield 2-bromo-3-methylthiophene (B51420) (11), followed by the introduction of the carboxyl group. beilstein-journals.org

Route 2: Bromination/Debromination Pathway: A one-pot procedure starting with 3-methylthiophene yields 2,4-dibromo-3-methylthiophene, which serves as a key intermediate for subsequent conversion to the final product. beilstein-journals.org

Optimization of Bromination

The regioselective bromination of 3-methylthiophene is a critical step that dictates the viability of the synthetic route. Different reagents and conditions have been explored to control the position and degree of bromination.

| Starting Material | Brominating Agent/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Methylthiophene (4) | N-Bromosuccinimide (NBS) / Acetic Acid | 2-Bromo-3-methylthiophene (11) | 64% | beilstein-journals.org |

| 3-Methylthiophene (4) | Aqueous Bromine | 2-Bromo-3-methylthiophene (11) | Not specified | beilstein-journals.org |

| 3-Methylthiophene (4) | One-pot bromination/debromination | 2,4-Dibromo-3-methylthiophene | Not specified | beilstein-journals.org |

The use of N-Bromosuccinimide (NBS) in acetic acid provides a moderate yield of the desired 2-bromo-3-methylthiophene intermediate. beilstein-journals.org While aqueous bromine is also cited as a reagent for this transformation, specific yield data for comparison is not detailed. beilstein-journals.org The one-pot bromination/debromination procedure offers an alternative pathway to a dibrominated intermediate, which can then be selectively functionalized. beilstein-journals.org

Optimization of Carboxylation

Following bromination, the introduction of the carboxylic acid group at the 2-position is the final key transformation. Several methods have been developed for this step, primarily involving organometallic intermediates or transition-metal catalysis.

| Intermediate | Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-3-methylthiophene | Grignard Reaction | Mg, CO₂ (Carbon Dioxide) | Carboxylic Acid | beilstein-journals.org |

| 2,4-Dibromo-3-methylthiophene | Palladium-Catalyzed Carbonylation | Pd Catalyst, CO (Carbon Monoxide) | Carboxylic Acid/Ester | beilstein-journals.org |

| 2-Bromo-3-methylthiophene (11) | Grignard Reaction | Mg, Dimethylcarbonate (DMC) | Methyl Ester (12a) | beilstein-journals.org |

| 2-Bromo-3-methylthiophene (11) | Palladium-Catalyzed Carbonylation | Pd Catalyst, CO, EtOH | Ethyl Ester (12b) | beilstein-journals.org |

The choice of carboxylation method depends on the specific intermediate used. For the dibrominated thiophene, both Grignard metallation followed by quenching with CO₂ and palladium-catalyzed carbonylation are viable options. beilstein-journals.org For the mono-brominated intermediate, forming the Grignard reagent and reacting it with dimethylcarbonate (DMC) yields the methyl ester, while palladium-catalyzed carbonylation in the presence of ethanol (B145695) produces the corresponding ethyl ester. beilstein-journals.org These esters can then be hydrolyzed to the final carboxylic acid product. The optimization of these catalytic systems, including ligand choice, solvent, temperature, and pressure (for carbonylation), is essential for achieving high yields and turnover numbers in a scalable process.

Elucidation of Chemical Reactivity and Derivatization for Specialized Applications

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of various derivatives such as esters, amides, and highly reactive acid chlorides.

The carboxylic acid functionality of 4-Bromo-3-methylthiophenecarboxylic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Esters are commonly synthesized by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. uakron.edu This process, known as Fischer esterification, is an equilibrium reaction. For example, the reaction of a thiophenecarboxylic acid with an alcohol (R-OH) yields the corresponding ester. These ester compounds are valuable intermediates in the synthesis of various organic molecules. researchgate.net

Amidation: Amide bond formation is a critical reaction in organic and medicinal chemistry. While direct reaction of a carboxylic acid with an amine is possible, it is often inefficient. More commonly, the carboxylic acid is first activated, for instance, by converting it to an acid chloride (see section 3.1.2), which then readily reacts with an amine to form the amide. Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. organic-chemistry.orgnih.govyoutube.com For example, the synthesis of N-phenyl-5-propylthiophene-2-carboxamide has been achieved through the lithiation of 2-propylthiophene (B74554) followed by a reaction with phenylisocyanate. researchgate.net This highlights a pathway for forming amide bonds on a thiophene (B33073) scaffold.

To enhance the reactivity of the carboxylic acid group for subsequent nucleophilic acyl substitution, it is often converted into more reactive derivatives, most notably acid chlorides.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and effective method for the synthesis of acid chlorides. libretexts.org Other reagents like phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃) can also be used for this transformation. chemguide.co.uk The resulting 4-bromo-3-methylthiophene-2-carbonyl chloride is a highly reactive intermediate. scbt.comchemicalbook.com This acid chloride can then be used to readily synthesize a variety of other compounds, including esters and amides, under milder conditions than those required for the parent carboxylic acid. youtube.com

Cross-Coupling Reactions at the Bromo-Substituted Position

The carbon-bromine bond on the thiophene ring is a key site for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex aryl and heteroaryl structures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex. nih.gov Bromothiophene derivatives are effective substrates in these reactions. mdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. nih.govnih.gov In the context of this compound, the bromo substituent can be coupled with various aryl or heteroaryl boronic acids to synthesize more complex biaryl structures, which are prevalent in pharmaceuticals and materials science. ikm.org.my

Beyond the Suzuki-Miyaura reaction, the bromo-substituted position of this compound is amenable to other significant palladium-catalyzed cross-coupling reactions.

Stille Reaction: This reaction couples the organic halide with an organotin compound (organostannane). wikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. thermofisher.com However, a significant drawback is the toxicity of the tin compounds. wikipedia.org This method offers a viable alternative for C-C bond formation at the bromo-position. nih.govuwindsor.ca

Sonogashira Reaction: The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent onto the thiophene ring, creating precursors for various complex molecules. nih.gov The reaction can often be carried out under mild, and sometimes even copper-free, conditions. organic-chemistry.org

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its high reactivity and functional group tolerance. organic-chemistry.org It allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it a versatile tool in organic synthesis. wikipedia.orgorganic-chemistry.org Bromoarenes are common substrates for this type of coupling. researchgate.net

Electrophilic Aromatic Substitution on the Thiophene Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic systems, where an electrophile replaces an atom (usually hydrogen) on the ring. wikipedia.org The thiophene ring is generally more reactive towards electrophiles than benzene. The outcome of such a reaction on this compound is directed by the electronic effects of the existing substituents.

The thiophene ring has one available position for substitution, at C5. The directing effects of the current substituents must be considered:

-CH₃ (methyl group): An activating group that directs incoming electrophiles to the ortho and para positions.

-Br (bromo group): A deactivating group that also directs ortho and para.

-COOH (carboxylic acid group): A deactivating group that directs to the meta position.

In this specific molecule, the C5 position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. Activating groups generally have a stronger directing effect than deactivating groups. Therefore, electrophilic attack is strongly favored at the C5 position, driven by the activating effect of the methyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The reaction proceeds via a positively charged intermediate known as an arenium ion, and the subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that maps the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, the precise structure of 4-Bromo-3-methylthiophenecarboxylic acid can be determined.

The ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the different proton environments in the molecule: the carboxylic acid proton, the thiophene (B33073) ring proton, and the methyl group protons.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 11.0-12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Thiophene Ring Proton (H-5): As a proton on a heteroaromatic ring, its signal is expected in the aromatic region. Given the electronic effects of the adjacent sulfur atom and the bromine at the 4-position, its chemical shift would likely fall between 7.0 and 8.0 ppm.

Methyl Protons (-CH₃): The protons of the methyl group attached to the thiophene ring are in a relatively shielded environment and would appear as a sharp singlet (due to the absence of adjacent protons) in the upfield region, typically around 2.0-2.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 11.0 - 12.0 | Broad Singlet |

| Thiophene (H-5) | 7.0 - 8.0 | Singlet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six unique carbon signals are anticipated.

Carboxyl Carbon (-COOH): This carbon is part of a carbonyl group and is the most deshielded, with a chemical shift typically appearing between 165 and 185 ppm. wisc.edu

Thiophene Ring Carbons: These four carbons (C2, C3, C4, C5) will have signals in the aromatic region, generally from 110 to 150 ppm. The carbon atom bonded to the bromine (C4) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. docbrown.info The carbons attached to the sulfur (C2 and C5) and the substituents (C2, C3, C4) will each have distinct chemical shifts based on their electronic environment.

Methyl Carbon (-CH₃): This is the most shielded carbon and will appear at the highest field (lowest ppm value), typically in the range of 15-25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Thiophene Ring (C2, C3, C4, C5) | 110 - 150 |

| Methyl (-C H₃) | 15 - 25 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, no significant cross-peaks would be expected in a COSY spectrum, as the single thiophene proton and the methyl protons are not on adjacent atoms and are too far separated to exhibit significant scalar coupling. This lack of correlation is itself a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). For this molecule, an HSQC spectrum would show a cross-peak connecting the thiophene proton signal (H-5) to its corresponding carbon signal (C-5), and another cross-peak linking the methyl proton signal to the methyl carbon signal. This allows for the direct assignment of these specific carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

A correlation between the methyl protons (-CH₃) and the ring carbons C-3 and C-4.

Correlations between the thiophene proton (H-5) and ring carbons C-3 and C-4.

A correlation between the carboxylic acid proton and the carboxyl carbon (C=O) and C-2 of the thiophene ring. These long-range correlations confirm the substitution pattern on the thiophene ring, connecting the methyl and carboxylic acid groups to their respective positions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the spatial relationship between molecules.

For illustrative purposes, the crystal data for a related thiophene derivative, thiophene-2-carboxylic acid, is presented below. asianpubs.org It crystallizes in the orthorhombic system, which provides a reference for the type of crystal lattice that similar compounds can form. asianpubs.orgresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2(1) |

| a (Å) | 10.106(2) |

| b (Å) | 14.299(3) |

| c (Å) | 16.092(3) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

The crystal packing of this compound would be dictated by a combination of intermolecular forces. cymitquimica.com

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form strong, centrosymmetric dimers in the solid state, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule (O-H···O). This interaction is a primary driver in the formation of the crystal lattice. asianpubs.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming interactions with electronegative atoms like the oxygen of a nearby carboxylic acid or the sulfur of a thiophene ring (Br···O or Br···S). Such interactions play a role in directing the supramolecular assembly. researchgate.net

These combined interactions create a stable, three-dimensional crystalline network, defining the macroscopic properties of the solid material.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are paramount for identifying functional groups and understanding the intramolecular dynamics of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the FT-IR spectrum is the broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. This broadening is a consequence of intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is another strong and sharp absorption, which is expected to appear in the range of 1680-1710 cm⁻¹.

The aromatic C-H stretching vibrations of the thiophene ring are anticipated to be found just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically give rise to multiple bands in the 1300-1550 cm⁻¹ region. The presence of the methyl group is indicated by its characteristic C-H stretching and bending vibrations. Furthermore, the C-S stretching vibration of the thiophene ring and the C-Br stretching vibration are expected at lower wavenumbers, generally below 800 cm⁻¹. iosrjournals.orgresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Thiophene Ring) | 1300-1550 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

| C-S Stretch (Thiophene Ring) | 600-800 | Weak-Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric C=C stretching vibrations of the thiophene ring are expected to produce strong signals. The C-S stretching vibrations of the thiophene ring are also typically Raman active. The C-Br stretching vibration will also be observable, providing further confirmation of the compound's halogenation. Due to its lower polarity, the C=O stretching vibration may appear with a different intensity compared to the FT-IR spectrum. The symmetric stretching of the thiophene ring is often a prominent feature in the Raman spectra of thiophene derivatives. mdpi.commdpi.comrsc.org

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Medium |

| Symmetric C=C Ring Stretch | 1400-1500 | Strong |

| C-S Stretch (Thiophene Ring) | 600-800 | Medium-Strong |

| C-Br Stretch | 500-600 | Strong |

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. It is a valuable tool for characterizing the optical properties of conjugated systems like this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In conjugated molecules, the most important electronic transitions are typically π → π* and n → π*.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions within the substituted thiophene ring. The position of the maximum absorption (λmax) is influenced by the substituents on the thiophene ring. The carboxylic acid group, being an electron-withdrawing group, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will both affect the energy of the electronic transitions. The methyl group, an electron-donating group, will also play a role in modulating the absorption profile. It is anticipated that the primary absorption bands will be located in the ultraviolet region of the electromagnetic spectrum. The solvent used for the analysis can also influence the λmax values due to solvatochromic effects. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 300 | High |

| n → π* | > 300 | Low |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is particularly effective for calculating the ground-state properties of molecules by modeling the electron correlation with high accuracy and manageable computational cost. researchgate.net Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable predictions of molecular geometries, electronic distributions, and reactivity. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 4-Bromo-3-methylthiophenecarboxylic acid, this process determines the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available in sources |

| Bond Length | C=O (carbonyl) | Data not available in sources |

| Bond Angle | O=C-O | Data not available in sources |

| Dihedral Angle | S-C-C-C (ring) | Data not available in sources |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, high chemical reactivity, and lower kinetic stability. nih.gov In substituted thiophenes, the electron density in the HOMO is typically distributed across the π-system of the ring, while the LUMO's density may also be delocalized over the ring and the electron-withdrawing carboxylic acid group. Analysis of these orbitals helps in understanding intramolecular charge transfer phenomena. nih.gov

| Parameter | Calculated Energy (eV) |

|---|---|

| EHOMO | Data not available in sources |

| ELUMO | Data not available in sources |

| Energy Gap (ΔE) | Data not available in sources |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It illustrates the electrostatic potential on the molecule's electron density surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is color-coded to represent different potential values. Generally, regions with negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. nih.gov Conversely, regions with positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wolfram.com In this compound, the oxygen atoms of the carboxylic group are expected to be the most negative sites, while the hydrogen atom of the hydroxyl group would be the most positive region. The MEP map provides a comprehensive picture of the molecule's reactivity landscape. nih.gov

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Conceptual DFT. mdpi.comscielo.org.mx These descriptors quantify a molecule's reactivity and stability. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior. scirp.org

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in sources |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available in sources |

| Electrophilicity Index (ω) | μ² / 2η | Data not available in sources |

| Chemical Softness (S) | 1 / η | Data not available in sources |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions. rsc.org TD-DFT is widely used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.govnih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). This analysis reveals which molecular orbitals are involved in the electronic excitation. nih.gov However, it is important to note that standard TD-DFT functionals can sometimes provide qualitatively incorrect results for thiophene-based compounds, making it crucial to compare findings with higher-level methods when possible. nih.gov

Theoretical Spectroscopic Data Correlation with Experimental Observations

A key validation of computational methods is the correlation of theoretical data with experimental results. researchgate.net For this compound, calculated spectroscopic data can be compared with experimentally measured spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretching, C-H bending) can be achieved. researchgate.net

UV-Vis Spectra: The electronic absorption spectrum simulated using TD-DFT can be compared with the experimental spectrum. This comparison helps to validate the calculated electronic structure and understand the nature of the observed absorption bands. nih.gov

NMR Spectra: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared to experimental values, providing further confirmation of the molecule's optimized geometry and electronic environment. researchgate.net

Lack of Specific Research Data on Non-Linear Optical Properties

A comprehensive search for computational chemistry and quantum mechanical investigations into the non-linear optical (NLO) properties of this compound did not yield any specific studies or detailed research findings directly focused on this compound.

Therefore, it is not possible to provide data tables or a detailed analysis of its calculated NLO properties such as polarizability, and first or second-order hyperpolarizability. The scientific literature that is publicly available and indexed in major databases does not appear to contain this specific information.

While general principles of computational chemistry, such as Density Functional Theory (DFT), are often used to predict the NLO properties of organic molecules, and studies exist on other bromo-substituted or thiophene-based compounds, no such calculations have been published for this compound itself. The inclusion of a bromine atom and the thiophene (B33073) ring suggests that the molecule could possess interesting electronic properties relevant to NLO applications, but without specific computational studies, any discussion would be purely speculative and fall outside the scope of reporting established research findings.

Further research, specifically targeted computational modeling of this compound, would be required to determine its NLO properties.

Advanced Research Applications As a Versatile Chemical Building Block

Utilization in Conjugated Polymer Synthesis

Thiophene-based polymers, particularly poly(3-alkylthiophene)s (P3ATs), are cornerstone materials in the field of organic electronics due to their excellent semiconducting properties. pkusz.edu.cncmu.edu The synthesis of these materials often relies on the polymerization of halogenated thiophene (B33073) monomers.

Design and Synthesis of Polythiophene Derivatives for Organic Electronics

The primary methods for synthesizing regioregular, high-performance polythiophenes involve the metal-catalyzed cross-coupling of 2,5-dihalogenated-3-alkylthiophenes. cmu.edu Seminal approaches like the McCullough and Rieke methods utilize Grignard intermediates derived from brominated 3-alkylthiophenes, which are then polymerized using a nickel catalyst. pkusz.edu.cn This process creates polymers with a high degree of head-to-tail (HT) coupling, a crucial factor for achieving the planarity and intermolecular organization required for efficient charge transport. pkusz.edu.cncmu.edu

While direct polymerization of 4-Bromo-3-methylthiophenecarboxylic acid is not a standard route, its structure is relevant. The "3-methyl" group is analogous to the solubilizing alkyl chains in common P3ATs, and the "4-bromo" position could potentially be involved in polymerization reactions, although 2,5-dihalogenation is more common for linear polymer synthesis. cmu.edu The carboxylic acid group would likely require protection before polymerization or could be used in post-polymerization modification to alter the polymer's properties.

Modulation of Optoelectronic Properties via Thiophene Incorporation

The electronic and optical properties of conjugated polymers are highly tunable through chemical design. The incorporation of different functional groups onto the thiophene ring or the polymer backbone can significantly alter the material's absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility.

For instance, the regioregularity of the polymer chain is a key determinant of its optoelectronic properties. Polymers with a high percentage of head-to-tail linkages exhibit more crystalline, planar structures, leading to red-shifted absorption spectra and improved charge mobility compared to their regioirregular counterparts. pkusz.edu.cn The choice of alkyl side chain (e.g., hexyl vs. dodecyl) also influences solubility and solid-state packing, which in turn affects device performance. pkusz.edu.cn While specific data for polymers derived from this compound is unavailable, the principles of property modulation through monomer design are well-established in the broader class of polythiophenes.

Precursor for Bioactive Heterocyclic Systems

The thiophene ring is a well-known scaffold in medicinal chemistry, present in numerous pharmacologically active compounds. derpharmachemica.com Carboxylic acid derivatives of thiophene are valuable starting materials for synthesizing more complex heterocyclic systems with potential biological activity. derpharmachemica.comorganic-chemistry.org

Synthesis of Substituted 1,2,4-Triazoles and Related Scaffolds

The 1,2,4-triazole (B32235) ring is a key feature in many compounds with a wide range of biological activities, including antifungal and anticancer properties. A common synthetic route to thiophene-linked 1,2,4-triazoles involves the conversion of a thiophenecarboxylic acid into its corresponding carbohydrazide. This intermediate can then be reacted with an isothiocyanate, followed by cyclization in a basic medium to form the 4,5-disubstituted-1,2,4-triazole-3-thione core.

This synthetic pathway is demonstrated in the preparation of various bioactive triazoles, although these examples typically start from thiophene-2-carbohydrazide (B147627) or 5-bromothiophene-2-carbohydrazide. The general scheme, however, illustrates a plausible synthetic trajectory for this compound after its conversion to the corresponding carbohydrazide.

Table 1: Representative Synthesis of Thiophene-Linked 1,2,4-Triazoles

| Starting Material | Reagents | Product Type | Potential Bioactivity |

| Thiophene-2-carbohydrazide | 1. Haloaryl isothiocyanate; 2. NaOH | 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antimicrobial, Anti-proliferative |

| 5-Bromothiophene-2-carbohydrazide | 1. Haloaryl isothiocyanate; 2. NaOH | 4-Haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antimicrobial, Anti-proliferative |

Formation of Isoxazoline Derivatives and Other Pharmacologically Relevant Structures

Isoxazolines are another class of five-membered heterocyclic compounds that are of significant interest in pharmacology. Their synthesis can be achieved through various methods, such as the [4+1] annulation reaction between α-bromooximes and sulfur ylides or via 1,3-dipolar cycloaddition of nitrile oxides to alkenes. While there is no direct, documented synthesis of isoxazolines starting from this compound, the broader field of heterocyclic synthesis often uses versatile building blocks that can be transformed through multiple steps into the required precursors for such cyclization reactions. The development of synthetic routes from readily available thiophene derivatives to these valuable scaffolds remains an active area of research.

Development of Advanced Functional Materials

Beyond conjugated polymers for electronics, substituted thiophenes serve as crucial building blocks for a wide array of advanced functional materials. mdpi.commdpi.com These include small molecules for organic field-effect transistors (OFETs), dyes for solar cells, and components of metal-organic frameworks (MOFs). mdpi.com

The utility of a building block like this compound lies in its multifunctionality. The bromine atom is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing it to be linked to other aromatic or unsaturated systems to build up larger, π-conjugated structures. pkusz.edu.cn The carboxylic acid group can be used to anchor the molecule to surfaces (like metal oxides in solar cells) or to direct the self-assembly of supramolecular structures through hydrogen bonding. mdpi.com This versatility makes aromatic carboxylic acids, including thiophene derivatives, highly valuable in the rational design of materials with tailored electronic, optical, or porous properties. mdpi.com

Contribution to Materials with Enhanced Thermal Stability and Chemical Resistance

The incorporation of this compound into polymer structures can significantly enhance their thermal stability and chemical resistance. The thiophene ring itself is known for its inherent thermal stability due to its aromatic nature. rsc.org The presence of a bromine atom further contributes to this property. Halogenated compounds are often used as flame retardants, and the bromo group on the thiophene monomer can improve the fire-resistant properties of the resulting polymer.

The carboxylic acid group offers a site for further chemical modifications, such as the formation of esters or amides, which can lead to the creation of cross-linked polymer networks. These cross-linked structures are more rigid and have higher thermal degradation temperatures compared to their linear counterparts. Copolymers synthesized with monomers containing carboxylic acid groups have shown that the thermal stability can be modulated by the amount of the functionalized comonomer. researchgate.net

The chemical resistance of polymers derived from this compound is also expected to be notable. The stable thiophene ring and the presence of the bromo group make the polymer less susceptible to attack by various chemicals. Polythiophenes, in general, exhibit good chemical stability. rsc.org The potential for creating highly cross-linked materials through the carboxylic acid functionality further enhances this resistance, as the dense network structure limits the penetration of solvents and other chemical agents.

Below is a table summarizing the expected contributions of each functional group to the polymer's properties:

| Functional Group | Expected Contribution to Thermal Stability | Expected Contribution to Chemical Resistance |

| Thiophene Ring | High inherent stability due to aromaticity. rsc.org | Good general resistance due to aromatic structure. rsc.org |

| Bromo Group | Potential for flame retardancy and increased degradation temperature. | Enhanced resistance to certain chemical agents. |

| Methyl Group | Improves processability, leading to more stable material morphology. | Minor influence, primarily affects solubility. |

| Carboxylic Acid | Enables cross-linking, leading to significantly higher thermal stability. researchgate.net | Creates a less permeable network, enhancing resistance. |

Integration into Novel Composites for Specialized Applications

The versatile nature of this compound makes it an excellent candidate for integration into novel composite materials for a range of specialized applications. The carboxylic acid group is particularly important in this context, as it can be used to form strong covalent or hydrogen bonds with the surface of reinforcing fillers, such as silica, carbon nanotubes, or metal oxides. This strong interfacial adhesion is critical for effective stress transfer from the polymer matrix to the filler, which is essential for enhancing the mechanical properties of the composite.

For example, in the field of electronics, composites made from polymers derived from this monomer could be used as conductive adhesives or coatings. The polythiophene backbone provides electrical conductivity, while the strong adhesion promoted by the carboxylic acid group ensures a robust connection to electronic components. The bromine atom can also serve as a site for further functionalization, allowing for the attachment of other molecules to tailor the composite's properties for specific sensing or electronic applications.

In the aerospace and automotive industries, there is a constant demand for lightweight materials with high strength and thermal stability. Composites incorporating polymers based on this compound could offer a unique combination of these properties. The enhanced thermal stability and chemical resistance of the polymer matrix, coupled with the reinforcement from fillers, could lead to materials that can withstand harsh operating conditions.

The potential applications of composites based on this monomer are summarized in the table below:

| Application Area | Desired Composite Properties | Role of this compound |

| Electronics | Electrical conductivity, strong adhesion, thermal stability. | Provides a conductive polythiophene backbone and strong interfacial bonding via the carboxylic acid group. |

| Aerospace | High strength-to-weight ratio, thermal stability, chemical resistance. | Forms a thermally and chemically stable matrix for reinforcing fibers, contributing to overall durability. |

| Sensors | Functionalizable surface, environmental stability. | The bromo and carboxylic acid groups allow for the attachment of sensing molecules, while the polymer matrix provides a stable platform. |

| Coatings | Corrosion resistance, adhesion, durability. | Creates a chemically resistant and strongly adhesive coating for protecting metal and other surfaces. |

The ongoing research into thiophene-based polymers suggests a promising future for monomers like this compound in the development of next-generation materials. researchgate.net

常见问题

Q. What are common synthetic routes for preparing brominated thiophene carboxylic acids like 4-Bromo-3-methylthiophenecarboxylic acid?

Brominated thiophene derivatives are typically synthesized via electrophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, bromination of 3-methylthiophenecarboxylic acid using N-bromosuccinimide (NBS) under controlled conditions can yield regioselective bromination at the 4-position. Alternatively, Suzuki-Miyaura coupling between a boronic acid and a bromothiophene precursor may be employed for functionalization .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How should researchers handle and store brominated thiophene derivatives to ensure stability?

Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light or moisture, as bromine substituents may undergo hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of methylthiophenecarboxylic acids?

Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing carboxylic acid group directs electrophilic bromination to the para position (relative to the methyl group in 3-methylthiophenecarboxylic acid). Computational modeling (DFT) can predict reactive sites, while experimental optimization (e.g., solvent polarity, temperature) refines yields .

Q. What strategies are effective for resolving contradictions in crystallographic data for brominated thiophene derivatives?

When crystallographic data conflicts (e.g., unit cell parameters), employ:

- Single-crystal X-ray diffraction (SC-XRD) with high-resolution data collection (e.g., synchrotron sources).

- Density Functional Theory (DFT) simulations to validate experimental bond lengths/angles, as demonstrated for structurally related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid .

Q. How can this compound be utilized in drug discovery intermediates?

This compound serves as a precursor for bioactive molecules. For example:

- Amide coupling with amines (e.g., ethylenediamine derivatives) to generate protease inhibitors.

- Esterification to improve membrane permeability for cellular assays, as seen in analogs like methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate .

Q. What role does steric hindrance play in the reactivity of this compound in cross-coupling reactions?

The methyl group at the 3-position introduces steric bulk, potentially slowing transmetalation steps in coupling reactions (e.g., Suzuki). Mitigation strategies include:

- Using bulky ligands (e.g., SPhos) to stabilize palladium catalysts.

- Optimizing reaction temperatures (e.g., 80–100°C) to enhance kinetic reactivity .

Methodological Considerations

Q. How to address low yields in carboxyl group functionalization of brominated thiophenes?

Activate the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) before nucleophilic substitution. For sensitive substrates, employ microwave-assisted synthesis to reduce side reactions .

Q. What computational tools aid in predicting the electronic properties of this compound?

Software like Gaussian or ORCA can calculate:

- Frontier Molecular Orbitals (HOMO/LUMO) to assess reactivity.

- Electrostatic Potential Maps to identify nucleophilic/electrophilic sites for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。